2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(3-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-23-12-7-5-6-11(10-12)17(22)20-18-15(16(19)21)13-8-3-2-4-9-14(13)24-18/h5-7,10H,2-4,8-9H2,1H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTVMHTXXRYQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves multiple steps, typically starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Scientific Research Applications
2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:
Medicine: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound may be investigated for similar therapeutic potentials.
Mechanism of Action
The mechanism of action of 2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors . The benzamido group may enhance binding affinity to certain proteins, contributing to its biological activity .
Comparison with Similar Compounds
Substituent Variations in the Benzamido Group
The benzamido group at the 2-position is a critical determinant of bioactivity. Key analogs and their substituents include:
Key Trends :
- Electron-donating groups (e.g., methoxy in Compound 31) enhance solubility but may reduce target affinity.
- Electron-withdrawing groups (e.g., fluoro in Compound 20) improve potency via hydrophobic interactions .
- Urea-linked derivatives (e.g., Compound 88) exhibit broader enzyme inhibition but require optimization for selectivity .
Modifications in the Carboxamide Side Chain
The 3-carboxamide group’s substitution influences pharmacokinetics and target engagement:
Insights :
Biological Activity
2-(3-(Methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound belonging to the class of cyclohepta[b]thiophenes, which have garnered attention for their diverse biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 306.39 g/mol. It features a unique cyclohepta[b]thiophene scaffold that contributes to its biological activity.
Anticancer Properties
Research indicates that compounds with a cyclohepta[b]thiophene structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated potent activity with submicromolar GI50 values in A549 non-small cell lung cancer cells and other cancer types such as ovarian and renal cancers .
Table 1: Antiproliferative Activity Against Various Cancer Cell Lines
| Compound | Cell Line | GI50 (μM) | LC50 (μM) |
|---|---|---|---|
| Compound 17 | A549 (Lung) | 0.69 | Not specified |
| Compound 17 | OVACAR-4 (Ovary) | 2.01 | Not specified |
| Compound 17 | CAKI-1 (Kidney) | 0.362 | Not specified |
| Compound 17 | T47D (Breast) | 2.27 | Not specified |
The mechanism by which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : Studies have shown that treatment with related compounds leads to early apoptosis in cancer cells via activation of caspases .
- Cell Cycle Arrest : The compound induces G2/M phase arrest in A549 cells, indicating its role in disrupting normal cell cycle progression .
- Inhibition of Tubulin Polymerization : The compound may target tubulin polymerization, which is essential for mitotic spindle formation during cell division .
Case Studies
A notable study explored the efficacy of various cyclohepta[b]thiophene derivatives in vitro and in vivo. The results indicated that these compounds significantly reduced tumor growth in murine models while exhibiting minimal cytotoxicity to normal cells . This highlights the therapeutic potential of such compounds in cancer treatment.
Other Biological Activities
Beyond anticancer effects, cyclohepta[b]thiophene derivatives have also shown promise in other areas:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
